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An In-Depth Technical Guide to 1-Chloro-8-fluorooctane (CAS: 593-14-6)

Abstract
1-Chloro-8-fluorooctane is a bifunctional haloalkane that serves as a versatile building block

in advanced organic synthesis. Its unique structure, featuring a chloro group at one terminus

and a chemically distinct fluoro group at the other, enables selective, sequential reactions. This

guide provides a comprehensive technical overview of its physicochemical properties,

synthesis, reactivity, and applications, with a particular focus on its utility for researchers,

chemists, and professionals in drug development and molecular imaging.

Introduction: The Strategic Advantage of
Bifunctionality
In the landscape of chemical synthesis, molecules that offer orthogonal reactivity are of

immense value. 1-Chloro-8-fluorooctane (CAS No. 593-14-6) is an exemplar of such a

compound. It is an eight-carbon aliphatic chain functionalized with a chlorine atom at the C1

position and a fluorine atom at the C8 position.
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The strategic importance of this molecule lies in the differential reactivity of the carbon-halogen

bonds. The carbon-chlorine bond is significantly more susceptible to nucleophilic substitution

than the robust carbon-fluorine bond.[1][2] This disparity allows chemists to use the chloro- end

as a reactive handle for introducing nucleophiles, while the fluoro- end remains intact for

subsequent transformations or serves as a stable metabolic blocker or a label in the final

molecule. This guide delves into the core attributes of this compound, providing both

foundational knowledge and practical insights for its application.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is critical for its effective use in

experimental design, including solvent selection, reaction temperature, and purification

methods.

Table 1: Physicochemical Properties of 1-Chloro-8-
fluorooctane

Property Value Source

CAS Number 593-14-6 [PubChem]

Molecular Formula C₈H₁₆ClF [Guidechem]

Molecular Weight 166.66 g/mol [PubChem]

Exact Mass 166.0924564 Da [PubChem]

Density 0.939 g/cm³ [Echemi]

Boiling Point 198.1°C at 760 mmHg [Echemi]

Flash Point 75.5°C [Echemi]

Refractive Index 1.411 [Echemi]

XLogP3 3.5 - 3.7 [Echemi, PubChem]

Structural Representation
Caption: 2D structure of 1-Chloro-8-fluorooctane.
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Synthesis and Chemical Reactivity
The synthesis of 1-Chloro-8-fluorooctane is typically achieved from a readily available

precursor, leveraging the differential reactivity of hydroxyl groups versus alkyl halides. A

common and logical synthetic pathway originates from 8-chloro-1-octanol.

Synthetic Workflow: From Alcohol to Bifunctional Halide
The conversion of the terminal alcohol in 8-chloro-1-octanol to a fluoride requires a two-step

process. Direct fluorination of the alcohol is challenging; therefore, the hydroxyl group is first

converted into a good leaving group, such as a tosylate, which is then displaced by a fluoride

ion.

Step 1: Tosylation

Step 2: Fluorination (Sₙ2)

8-Chloro-1-octanol
(Starting Material)

p-Toluenesulfonyl chloride (TsCl)
Pyridine (Base/Solvent)

Reaction 8-Chlorooctyl tosylate
(Intermediate)

Forms good leaving group

Potassium Fluoride (KF)
Phase Transfer Catalyst (e.g., Kryptofix 222)

Reaction

1-Chloro-8-fluorooctane
(Final Product)

Nucleophilic substitution

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-Chloro-8-fluorooctane.

Protocol 1: Synthesis from 8-Chloro-1-octanol
Rationale: This protocol is based on a similar synthesis reported for producing ¹⁸F-labeled

compounds from 8-chlorooctanol, demonstrating its viability.[3] The tosylation step is critical

because the hydroxide ion (-OH) is a poor leaving group, whereas the tosylate anion (-OTs) is

an excellent leaving group, facilitating the subsequent nucleophilic substitution by fluoride. A

phase-transfer catalyst is employed in the second step to enhance the solubility and
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nucleophilicity of the fluoride salt (KF) in the aprotic solvent, thereby increasing the reaction

rate.

Step 1: Synthesis of 8-Chlorooctyl Tosylate

Dissolve 8-chloro-1-octanol (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen

atmosphere.

Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the

temperature at 0°C.

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature

overnight.

Quench the reaction by pouring the mixture into ice-cold water.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude 8-chlorooctyl tosylate, which can be purified by column chromatography.

Step 2: Synthesis of 1-Chloro-8-fluorooctane

To a solution of 8-chlorooctyl tosylate (1.0 eq) in anhydrous acetonitrile, add spray-dried

potassium fluoride (KF, 2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g.,

Kryptofix 222).

Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-

MS.

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude product by vacuum distillation or column chromatography to obtain

pure 1-Chloro-8-fluorooctane.
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Core Reactivity Principles
The utility of 1-Chloro-8-fluorooctane is governed by the C-Cl and C-F bond characteristics.

Carbon-Chlorine Bond: The C-Cl bond is weaker and more polarizable than the C-F bond.[1]

The chlorine atom is a good leaving group in nucleophilic substitution (Sₙ2) reactions,

especially with primary alkyl halides.[4] This allows for the straightforward introduction of a

wide range of functional groups, such as azides, amines, thiols, and alkoxides.

Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon, making it

exceptionally stable and generally unreactive under standard nucleophilic substitution

conditions.[1][2] This stability is highly desirable in drug development, as the fluorine atom

can block sites of metabolic oxidation, thereby increasing the drug's half-life.

This differential reactivity allows for a modular approach to synthesis. The chloro- end can be

modified first, preserving the fluoro- end for its intended role in the final molecule.

Applications in Research and Drug Development
The bifunctional nature of 1-Chloro-8-fluorooctane makes it a valuable linker molecule for

connecting two different molecular entities, a strategy frequently employed in modern medicinal

chemistry.[5][6]

Role as a Bifunctional Linker
Bifunctional molecules are designed to interact with two distinct biological targets or to link a

targeting moiety to a payload (e.g., a drug or imaging agent).[5] 1-Chloro-8-fluorooctane can

serve as the flexible eight-carbon spacer connecting these two components.
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Caption: Use of 1-Chloro-8-fluorooctane as a linker.

The typical workflow involves reacting a nucleophilic group on a targeting molecule with the C-

Cl bond of 1-Chloro-8-fluorooctane. The resulting conjugate now possesses a stable,

fluorinated alkyl chain. This fluorinated tail can enhance binding affinity through favorable

interactions or improve pharmacokinetic properties like membrane permeability.

Application in PET Radiotracer Synthesis
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on

radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most widely used

PET isotope due to its near-ideal half-life (109.8 min) and low positron energy.[7]

1-Chloro-8-fluorooctane is an excellent precursor for synthesizing ¹⁸F-labeled PET tracers.

The non-radioactive ("cold") ¹⁹F can be replaced with radioactive ¹⁸F via nucleophilic

substitution. However, a more common and efficient strategy involves using a precursor where

the fluorine will be introduced last. For this, a molecule like 8-chlorooctyl tosylate (the

intermediate from Protocol 1) is ideal.

Protocol 2: Radiosynthesis of [¹⁸F]-1-Chloro-8-fluorooctane

Produce aqueous [¹⁸F]fluoride via cyclotron bombardment.
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Trap the [¹⁸F]fluoride on an anion exchange cartridge.

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and

Kryptofix 222 (K₂₂₂).

Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.

Add a solution of 8-chlorooctyl tosylate in an anhydrous aprotic solvent (e.g., acetonitrile) to

the dried complex.

Heat the reaction mixture (e.g., at 80-120°C) for a short period (5-15 minutes) to effect the

Sₙ2 displacement of the tosylate group.[8][9]

Purify the resulting [¹⁸F]-1-Chloro-8-fluorooctane using semi-preparative HPLC to separate

it from unreacted precursor and byproducts.

Formulate the final product in a biocompatible solution for in vivo studies.

This radiolabeled linker can then be attached to a biologically active molecule to track its

distribution and target engagement in real-time using PET imaging, providing invaluable data in

preclinical and clinical research.[10][11]

Safety, Handling, and Storage
Proper handling of 1-Chloro-8-fluorooctane is essential to ensure laboratory safety.

Toxicological Profile
Toxicological data for this specific compound is limited, but available information indicates

potential hazards.

Table 2: Acute Toxicity Data in Mice

Route Test Type Reported Dose Source

Intraperitoneal LD₅₀ 2.3 mg/kg [Guidechem]

| Subcutaneous | LD₅₀ | 2.3 mg/kg | [Guidechem] |
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The compound is reported to be poisonous by these routes.[12] Furthermore, when heated to

decomposition, it can emit highly toxic fumes of hydrogen chloride and hydrogen fluoride.[12]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a well-ventilated area, preferably

within a chemical fume hood.[4]

Personal Protective Equipment:

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

Skin Protection: A lab coat is required. Avoid contact with skin and eyes.[4]

Fire Safety: The compound has a flash point of 75.5°C. Keep away from open flames,

sparks, and sources of ignition. Use non-sparking tools.[4]

Storage and Stability
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

Incompatibilities: Keep away from strong oxidizing agents.

Stability: The product is stable under normal handling and storage conditions.

Conclusion
1-Chloro-8-fluorooctane is more than a simple haloalkane; it is a strategic tool for molecular

construction. Its defining feature—the orthogonal reactivity of its terminal chloro and fluoro

groups—provides chemists with a reliable platform for building complex molecules with precise

control. Whether used as a linker in bifunctional drugs, a precursor for PET radiotracers, or a

building block in specialty chemicals, its properties facilitate innovative solutions in drug

discovery and materials science. Adherence to rigorous safety protocols is mandatory for its

handling, but its synthetic potential makes it a valuable asset in the modern chemical

laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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